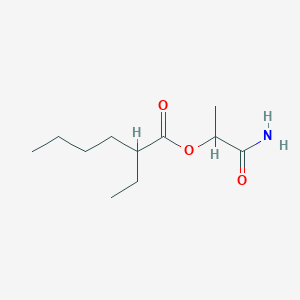
1-Amino-1-oxopropan-2-yl 2-ethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-oxopropan-2-yl 2-ethylhexanoate: is a chemical compound with the molecular formula C11H21NO3 It is known for its unique structure, which includes an amino group, a ketone group, and an ester linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-1-oxopropan-2-yl 2-ethylhexanoate can be synthesized through a multi-step process involving the reaction of 2-ethylhexanoic acid with 1-amino-1-oxopropan-2-ol. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures and pressures to increase the reaction rate. The product is then purified through distillation and recrystallization to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-1-oxopropan-2-yl 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The ketone group can be reduced to form a secondary alcohol using reducing agents such as sodium borohydride.
Substitution: The ester linkage can undergo nucleophilic substitution reactions, where the ethylhexanoate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 1-nitro-1-oxopropan-2-yl 2-ethylhexanoate.
Reduction: Formation of 1-amino-1-hydroxypropan-2-yl 2-ethylhexanoate.
Substitution: Formation of 1-amino-1-oxopropan-2-yl substituted derivatives.
Applications De Recherche Scientifique
Chemistry: 1-Amino-1-oxopropan-2-yl 2-ethylhexanoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its unique structure allows it to mimic certain biological molecules, making it useful in biochemical assays.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor agonists. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 1-amino-1-oxopropan-2-yl 2-ethylhexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the ester linkage can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-Amino-1-oxopropan-2-yl acetate
- 1-Amino-1-oxopropan-2-yl butyrate
- 1-Amino-1-oxopropan-2-yl hexanoate
Comparison: 1-Amino-1-oxopropan-2-yl 2-ethylhexanoate is unique due to its longer alkyl chain (2-ethylhexanoate) compared to other similar compounds. This longer chain can influence its solubility, reactivity, and biological activity. The presence of the 2-ethylhexanoate group also provides steric hindrance, which can affect the compound’s interaction with molecular targets.
Propriétés
Numéro CAS |
6288-15-9 |
|---|---|
Formule moléculaire |
C11H21NO3 |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
(1-amino-1-oxopropan-2-yl) 2-ethylhexanoate |
InChI |
InChI=1S/C11H21NO3/c1-4-6-7-9(5-2)11(14)15-8(3)10(12)13/h8-9H,4-7H2,1-3H3,(H2,12,13) |
Clé InChI |
YTWHORWZTZTBSD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)OC(C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


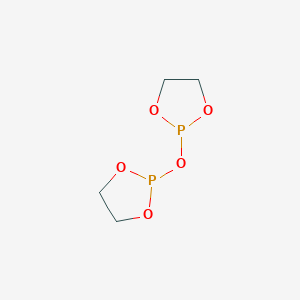
![[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate](/img/structure/B14742583.png)

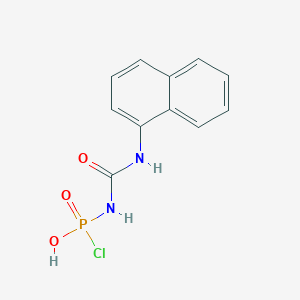
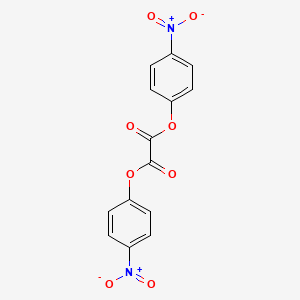


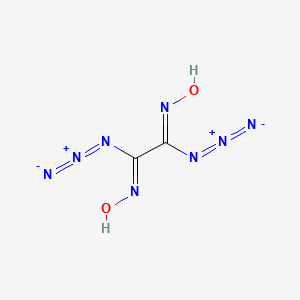

![1-(Furan-2-ylmethyl)-3-[4-[4-(furan-2-ylmethylcarbamoylamino)-2-methoxyphenyl]-3-methoxyphenyl]urea](/img/structure/B14742617.png)

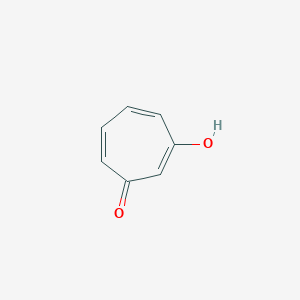
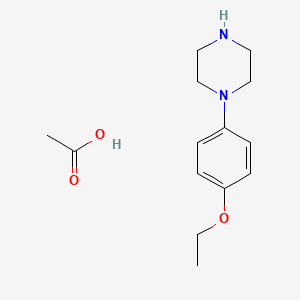
![2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile](/img/structure/B14742635.png)
